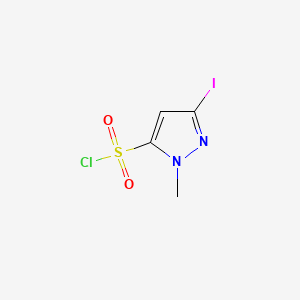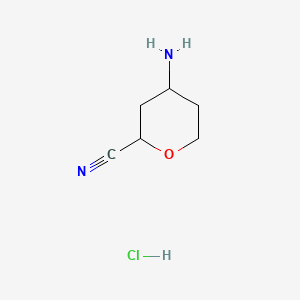
4-difluoromethanesulfonyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethanesulfonyl-1H-pyrazole (DFMSP) is a novel compound that has been gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound with a five-membered ring structure and is a derivative of the pyrazole family. DFMSP has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and medicinal chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-difluoromethanesulfonyl-1H-pyrazole involves the reaction of difluoromethanesulfonic acid with 1H-pyrazole in the presence of a base to form the desired product.
Starting Materials
Difluoromethanesulfonic acid, 1H-pyrazole, Base (e.g. sodium hydroxide)
Reaction
Add difluoromethanesulfonic acid to a reaction vessel, Add 1H-pyrazole to the reaction vessel, Add base to the reaction vessel to initiate the reaction, Heat the reaction mixture to a suitable temperature and maintain for a suitable time, Cool the reaction mixture and isolate the product by filtration or extraction, Purify the product by recrystallization or chromatography
Scientific Research Applications
4-difluoromethanesulfonyl-1H-pyrazole has been used in a wide variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of polymers, as well as in the synthesis of metal complexes. Furthermore, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of biologically active peptides, as well as in the synthesis of drugs and other small molecules.
Mechanism Of Action
The mechanism of action of 4-difluoromethanesulfonyl-1H-pyrazole is still not fully understood. However, it is believed to act as a Lewis acid catalyst, which increases the rate of reactions by providing a proton to the reacting molecules. It is also believed to act as a nucleophile, which increases the reactivity of the molecules by donating electrons. Additionally, 4-difluoromethanesulfonyl-1H-pyrazole has been shown to increase the solubility of certain molecules, which can be beneficial for certain reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-difluoromethanesulfonyl-1H-pyrazole have not been extensively studied. However, it has been shown to have some potential beneficial effects in certain organisms. For example, it has been shown to increase the growth rate of certain bacteria, as well as to increase the production of certain enzymes. Additionally, it has been shown to have some potential anti-inflammatory effects in certain animal models.
Advantages And Limitations For Lab Experiments
4-difluoromethanesulfonyl-1H-pyrazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. Furthermore, it is relatively non-toxic, making it safe to handle in the laboratory. However, 4-difluoromethanesulfonyl-1H-pyrazole does have some limitations. For example, it has a relatively low solubility in many solvents, which can limit its use in certain reactions. Additionally, it can be difficult to remove from the reaction mixture, which can lead to contamination of the product.
Future Directions
There are a number of potential future directions for the use of 4-difluoromethanesulfonyl-1H-pyrazole. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. Additionally, it could be used in the development of new catalysts for organic synthesis. Furthermore, it could be used in the design of novel drugs and other biologically active compounds. Finally, it could be used in the development of new polymers and metal complexes.
properties
IUPAC Name |
4-(difluoromethylsulfonyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYQAZAHVGCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-difluoromethanesulfonyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)




![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)




